1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be synthesized through several methods:
Lithiation and Electrophilic Trapping: This method involves the lithiation of a precursor compound followed by trapping with electrophiles.
Cyclization Reactions: Cyclization of appropriate precursors under specific conditions can also lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes such as continuous flow lithiation and electrophilic trapping. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as trifluoromethyl copper and other nucleophiles can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential therapeutic activities.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Agrochemicals: It is employed in the synthesis of agrochemical products that protect crops from pests.
Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both a pyrazole and pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in medicinal chemistry, materials science, and agrochemicals .
Properties
Molecular Formula |
C8H6F3N3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-14-7-5(3-13-14)2-6(4-12-7)8(9,10)11/h2-4H,1H3 |
InChI Key |
LAZWUYOOGJYENC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)C(F)(F)F |
Origin of Product |
United States |
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